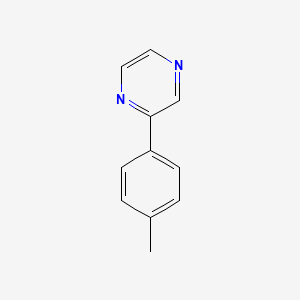
2-(4-Methylphenyl)pyrazine
Overview
Description
2-(4-Methylphenyl)pyrazine is a chemical compound with the formula C11H10N2. It has a molecular weight of 170.2105 .
Molecular Structure Analysis
The molecular structure of 2-(4-Methylphenyl)pyrazine consists of a pyrazine ring attached to a 4-methylphenyl group . Pyrazine is a six-membered aromatic ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .Physical And Chemical Properties Analysis
2-(4-Methylphenyl)pyrazine is likely a solid at room temperature, similar to other pyrazine compounds . It is likely soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives have demonstrated significant antimicrobial properties. Researchers have isolated various derivatives from natural sources, including plants, microbes, soil, and marine life. These compounds exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Further studies are needed to elucidate their precise mechanisms of action .
Anti-Inflammatory Potential
The pyrrolopyrazine scaffold also shows promise as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it an attractive target for drug discovery. Investigating the structure-activity relationship (SAR) of pyrrolopyrazine derivatives could lead to the development of potent anti-inflammatory drugs .
Antiviral Properties
Certain pyrrolopyrazine derivatives exhibit antiviral activity. These compounds may interfere with viral replication or entry mechanisms. Researchers have observed their effectiveness against specific viruses, although the exact mode of action remains to be fully understood .
Antioxidant Effects
Pyrrolopyrazines possess antioxidant properties, which can help protect cells from oxidative stress. These compounds scavenge free radicals and reduce oxidative damage. Investigating their potential as antioxidants could have implications for health and disease prevention .
Antitumor Activity
Studies suggest that pyrrolopyrazine derivatives may have antitumor effects. Their kinase inhibitory activity makes them interesting candidates for cancer therapy. Specific derivatives, such as those with a pyrrolo[2,3-b]pyrazine core, exhibit promising results in inhibiting kinases involved in tumor growth and progression .
Other Biological Activities
Beyond the mentioned fields, pyrrolopyrazine derivatives have been investigated for various other biological activities. These include potential applications in neurodegenerative diseases, cardiovascular disorders, and metabolic conditions. Researchers continue to explore their multifaceted roles in different contexts .
Mechanism of Action
Target of Action
This compound belongs to the pyrazine class of compounds, which are known for their diverse biological activities
Mode of Action
Pyrazine derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 2-(4-Methylphenyl)pyrazine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazine compounds are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Given the diverse biological activities of pyrazine compounds, it is likely that 2-(4-Methylphenyl)pyrazine may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
2-(4-methylphenyl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFQOVASJJFORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)pyrazine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Methylbenzoyl)amino]thiourea](/img/structure/B3079949.png)
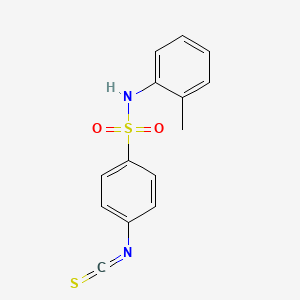

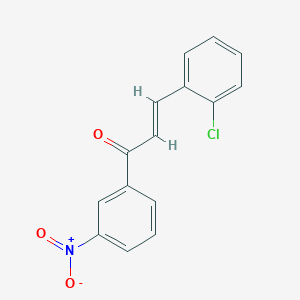
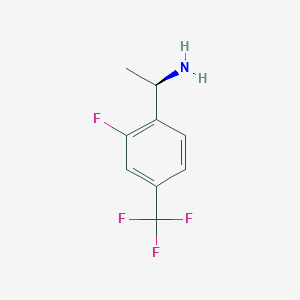
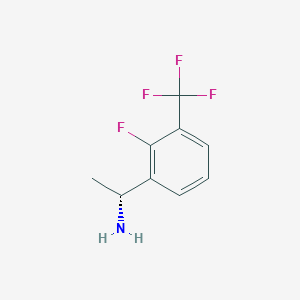
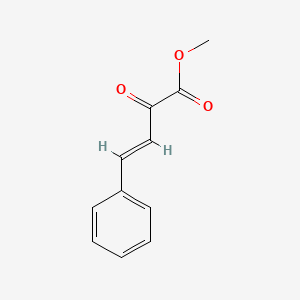
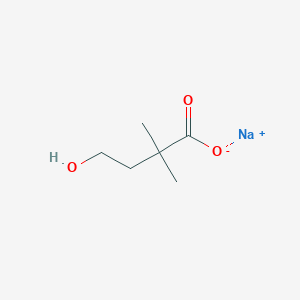

![2,2-dimethyl-2H-pyrano[3,2-c]pyridine](/img/structure/B3080032.png)
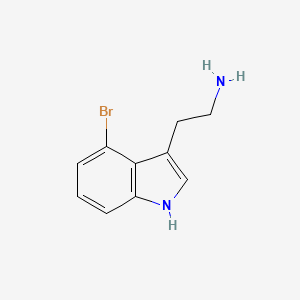
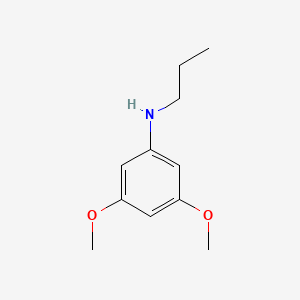
![1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid](/img/structure/B3080047.png)
